4-(Pyrrolidin-1-yl)azepane

Overview

Description

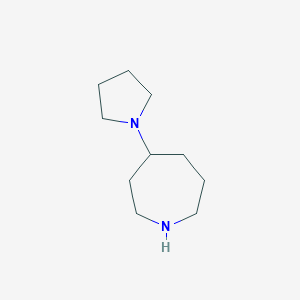

4-(Pyrrolidin-1-yl)azepane is a heterocyclic organic compound that features a seven-membered azepane ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-azepanamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)azepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Neurotransmitter Modulation

Research indicates that derivatives of pyrrolidine compounds, including 4-(Pyrrolidin-1-yl)azepane, can selectively inhibit dopamine and norepinephrine transporters. For instance, studies on related compounds have demonstrated their ability to modulate neurotransmitter levels effectively. Specifically, certain analogs have shown potent inhibitory effects on the dopamine transporter (DAT) and norepinephrine transporter (NET), suggesting potential applications in treating disorders such as depression and ADHD .

| Compound | Target | Inhibition Potency (Ki) |

|---|---|---|

| Pyrovalerone | DAT | 21.4 nM |

| Pyrovalerone | NET | 195 nM |

Analgesic Properties

Another significant application of pyrrolidine derivatives is their analgesic effects. Compounds similar to this compound have been evaluated for pain relief in animal models. For example, studies have shown that certain pyridine derivatives exhibit significant analgesic activity through mechanisms involving the inhibition of cyclooxygenase and lipoxygenase pathways, which are critical in inflammatory pain responses .

| Compound | Test Model | Effective Dose (mg/kg) |

|---|---|---|

| Compound A | Acetic acid-induced writhing | 2.5 - 10 |

| Compound B | Formalin test (second phase) | 100 - 400 |

Case Study 1: Dopamine Transporter Inhibition

In a study evaluating the biological activity of various pyrrolidine analogs, researchers found that specific compounds exhibited selective inhibition of the DAT over the serotonin transporter (SERT). The lead compound demonstrated a higher potency than cocaine in inhibiting dopamine uptake, highlighting its potential for developing new therapeutic agents for addiction and mood disorders .

Case Study 2: Analgesic Activity Evaluation

Another study focused on assessing the analgesic properties of newly synthesized derivatives of pyridine-4-one. These derivatives were tested using acetic acid-induced writhing and formalin tests in mice, revealing significant analgesic effects comparable to established analgesics like morphine . The results suggested that these compounds could serve as effective alternatives or adjuncts in pain management therapies.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: A five-membered nitrogen-containing ring that is widely used in medicinal chemistry.

Azepane: A seven-membered nitrogen-containing ring that serves as a precursor for various derivatives.

Piperidine: A six-membered nitrogen-containing ring with similar applications in drug discovery.

Uniqueness

4-(Pyrrolidin-1-yl)azepane is unique due to its fused ring structure, which combines the properties of both pyrrolidine and azepane. This structural feature provides enhanced stability and the ability to interact with a broader range of molecular targets, making it a valuable compound in various research fields.

Biological Activity

4-(Pyrrolidin-1-yl)azepane is a cyclic compound characterized by a seven-membered azepane ring substituted with a pyrrolidine moiety. Its molecular formula is CHN, and it has a molecular weight of approximately 168.29 g/mol. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound features both azepane and pyrrolidine structures, which endow it with specific chemical reactivity and biological interactions. The presence of two nitrogen atoms allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitutions.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized using potassium permanganate or chromium trioxide to form N-oxides. |

| Reduction | Reduction can occur using hydrogen gas in the presence of palladium catalysts, yielding saturated derivatives. |

| Substitution | Alkyl halides or acyl chlorides can introduce various functional groups, leading to diverse derivatives. |

Biological Activities

Research has demonstrated that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its structural characteristics allow it to interact with various biological targets, influencing neurotransmitter systems and exhibiting anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties against a range of pathogens. Notably, it has been tested against both Gram-positive and Gram-negative bacteria as well as fungal strains.

Table 2: Antimicrobial Efficacy

| Pathogen Type | Pathogen Name | Activity Observed |

|---|---|---|

| Gram-positive | Staphylococcus aureus | Effective |

| Gram-negative | Escherichia coli | Moderate |

| Fungal | Candida albicans | Effective |

The mechanism by which this compound exerts its effects involves multiple biochemical pathways:

- Target Interaction : The compound interacts with various biological targets due to its dual nitrogen functionality.

- Pharmacokinetics : The introduction of heteroatoms modifies physicochemical parameters, enhancing drug-like properties.

- Stereochemistry : Different stereoisomers exhibit varied biological profiles, impacting their therapeutic potential.

Case Studies

Recent studies have highlighted the potential applications of this compound in drug discovery:

- A study published in Chemistry & Biology explored the compound's role as a ligand for methyl-lysine binding proteins, demonstrating its ability to enhance binding affinity compared to traditional ligands .

- Another investigation focused on its anticancer properties, where derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation .

Properties

IUPAC Name |

4-pyrrolidin-1-ylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-9-12(8-1)10-4-3-6-11-7-5-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJVJNQGFQFOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.